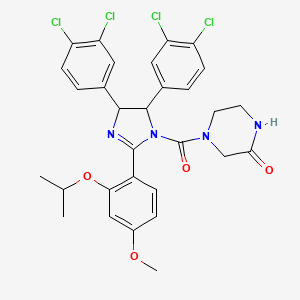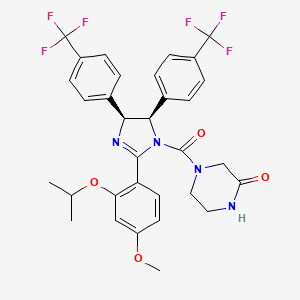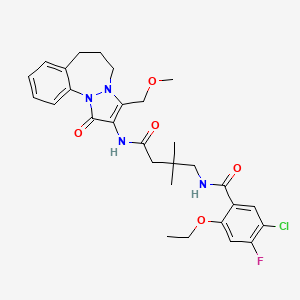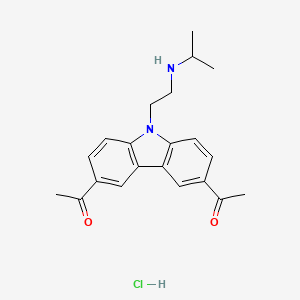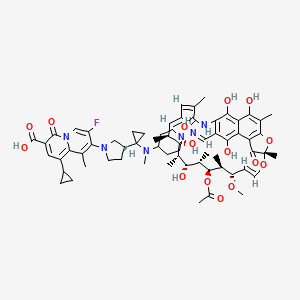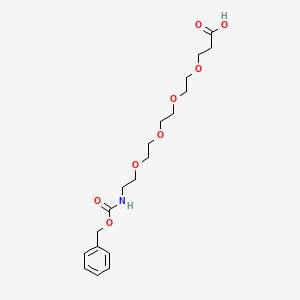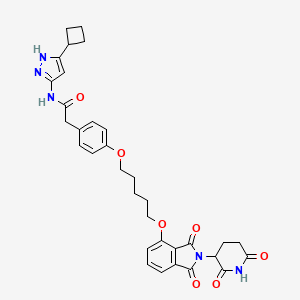
Cdk9-PROTAC
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cdk9-protac, also known as PROTAC CDK9 Degrader-1, is a heterobifunctional small molecule proteolysis targeting chimera (PROTAC) capable of cereblon (CRBN) mediated proteasomal degradation of CDK9 . CDK9, a member of the cyclin-dependent protein kinase (CDK) family, is involved in transcriptional elongation of several target genes and has been shown to contribute to a variety of malignancies such as pancreatic, prostate, and breast cancers .
Synthesis Analysis
The development of Cdk9-protac involved the creation of a heterobifunctional small molecule proteolysis targeting chimera (PROTAC) capable of cereblon (CRBN) mediated proteasomal degradation of CDK9 . An aminopyrazole-based PROTAC was reported to selectively degrade CDK9 . The synthesis of the PROTAC bifunctional molecule CD-5 was designed for identifying its previously unknown target and revealing the underlying pharmacological mechanism .Molecular Structure Analysis
The molecular formula of Cdk9-protac is C33H35N5O7 with an exact mass of 613.25 and a molecular weight of 613.670 . The structure of CDK9 was explored using molecular docking and minimization . The mean RMSD values for CDK9 were quantified .Chemical Reactions Analysis
Cdk9-protac selectively degrades CDK9 while sparing other CDK family members . The degradation of CDK9 by PROTAC 2 followed the formation of a ternary complex between CDK9:PROTAC 2:CRBN E3-ligase .Physical And Chemical Properties Analysis
The chemical formula of Cdk9-protac is C33H35N5O7, and it has a molecular weight of 613.670 . Further optimization of the physico-chemical and ADME properties of those small macrocyclic-PROTAC degraders can potentially lead to drug candidates with distinct pharmacological effects .科学研究应用
Cancer Therapy
Cdk9-protac has shown promise in the field of cancer therapy. Cyclin-dependent kinase 9 (CDK9), a central player in transcription regulation and cell cycle progression, has emerged as a promising target to combat cancer . Its pivotal role in oncogenic pathways and the pressing need for novel cancer treatments has propelled CDK9 into the spotlight of drug discovery efforts .
Targeted Protein Degradation
Cdk9-protac compounds are explored for targeted protein degradation, offering a novel and potentially effective approach to cancer therapy . This cohesive strategy utilizes the combination of computational predictions and experimental insights, with the goal of advancing the development of effective anticancer therapeutics, targeting CDK9 .
Drug Discovery
The pressing need for novel cancer treatments has propelled CDK9 into the spotlight of drug discovery efforts . The transformative Proteolysis-Targeting Chimera (PROTAC) technology is being used to identify, characterize, and optimize a new class of degraders targeting CDK9 .
Breast Cancer Treatment
A novel proteolysis-targeting chimera (PROTAC) compound against CDK9 has shown profound inhibitory activity in certain breast cancer cell lines . This novel CDK9 PROTAC, THAL-SNS-032, displayed a profound inhibitory activity in MCF7, T47D, and BT474 cells .
Prostate Cancer Treatment
Cdk9-protac has been identified as a potential treatment for prostate cancer . CDK9, a member of the cyclin-dependent protein kinase (CDK) family, is involved in transcriptional elongation of several target genes and has been shown to contribute to a variety of malignancies such as pancreatic, prostate and breast cancers .
Transcriptional Regulation
CDK9, a key regulator of transcription and cell cycle progression, has been identified as a promising path for cancer therapy . This complex co-ordinates the phosphorylation of RNA polymerase II and the liberation of paused RNA polymerase II, facilitating proficient transcriptional elongation of genes critical to cell cycle control and dodging apoptosis .
作用机制
Target of Action
Cdk9-Protac primarily targets Cyclin-dependent kinase 9 (CDK9) . CDK9 is a member of the cyclin-dependent protein kinase family and plays a crucial role in the transcriptional elongation of several target genes . It is ubiquitously expressed and contributes to various malignancies such as pancreatic, prostate, and breast cancers .
Mode of Action
Cdk9-Protac operates through a mechanism known as Proteolysis Targeting Chimeras (PROTACs) . PROTACs are an emerging drug discovery strategy where the degrader can specifically recognize the target protein through indirect linkage with ubiquitin ligases, ultimately eliminating the target protein through the ubiquitination degradation system . In the case of Cdk9-Protac, it forms a ternary complex with the target protein (CDK9) and E3-ligase, making two distinct small molecule–protein interactions .
Biochemical Pathways
CDK9, along with Cyclin T1, forms the positive transcription elongation factor b (P-TEFb), which regulates transcription elongation by phosphorylating the carbon-terminal domain (CTD) of RNA polymerase II (Pol II) . Cdk9-Protac selectively degrades CDK9, thereby affecting the transcriptional elongation of several target genes .
Pharmacokinetics
Protacs, in general, are known for their ability to induce in vitro and in vivo degradation of their target protein with high selectivity . This can effectively reduce the dose-limiting toxicity of small molecule drugs .
Result of Action
The action of Cdk9-Protac leads to a decrease in CDK9 levels and a significant increase in apoptosis . It has been found to display profound inhibitory activity in certain cell lines, with less effect in others . Notably, it also exerts antitumoral effects on cells with secondary resistance to classical drugs used in HER2-positive cases .
Action Environment
The action, efficacy, and stability of Cdk9-Protac can be influenced by various environmental factors. It’s worth noting that PROTACs have been shown to offer unique strategies for targeting pathologic proteins located on the cell membrane and in the extracellular space .
未来方向
The development of CDK inhibitors remains a high challenge due to selectivity and off-target dose limiting toxicities. Consequently, novel approaches need to be considered to address the development of CDK inhibitors . The recent structural advances in CDK inhibitor mechanisms and in chemical probes which do not occupy the orthosteric ATP binding site can provide important insights for targeted CDK therapies .
属性
IUPAC Name |
N-(5-cyclobutyl-1H-pyrazol-3-yl)-2-[4-[5-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxypentoxy]phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H35N5O7/c39-28-15-14-25(31(41)35-28)38-32(42)23-8-5-9-26(30(23)33(38)43)45-17-3-1-2-16-44-22-12-10-20(11-13-22)18-29(40)34-27-19-24(36-37-27)21-6-4-7-21/h5,8-13,19,21,25H,1-4,6-7,14-18H2,(H,35,39,41)(H2,34,36,37,40) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCEHIDWONYOKOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=NN2)NC(=O)CC3=CC=C(C=C3)OCCCCCOC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H35N5O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
613.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cdk9-protac | |
Q & A
Q1: What makes targeting CDK9 with PROTAC technology an attractive approach for cancer treatment?
A1: CDK9, a cyclin-dependent kinase, plays a crucial role in regulating transcription, particularly for genes involved in cell proliferation like MYC. [, ] Inhibiting CDK9 kinase activity has shown promise, but often triggers compensatory mechanisms that limit its effectiveness. [] PROTACs, or proteolysis-targeting chimeras, offer an alternative approach by inducing targeted degradation of CDK9. Studies have shown that CDK9 degradation is more effective than inhibition at disrupting the MYC transcriptional network, likely due to the elimination of both CDK9's enzymatic and scaffolding functions. [] This enhanced disruption of MYC-driven transcriptional programs makes CDK9 PROTACs promising candidates for cancer therapy. []
Q2: How do CDK9 PROTACs impact cancer cells compared to traditional CDK9 inhibitors?
A2: CDK9 PROTACs, like THAL-SNS-032, demonstrate potent antitumor activity, particularly in HER2-positive breast cancer cells. [] While traditional CDK9 inhibitors like SNS032 primarily block CDK9 activity, PROTACs induce degradation of the entire CDK9-cyclin T1 complex, leading to more effective suppression of downstream signaling pathways, including those driven by the androgen receptor (AR) and MYC. [] This enhanced suppression translates to stronger anti-proliferative and pro-apoptotic effects compared to traditional inhibitors. [] For instance, LL-K9-3, a CDK9 PROTAC, exhibited greater efficacy in reducing AR and MYC expression and inhibiting their target gene transcription compared to both SNS032 and a monomeric CDK9 PROTAC. []
Q3: Have any resistance mechanisms been observed with CDK9 PROTACs?
A3: While CDK9 PROTACs show great promise, research has identified potential resistance mechanisms. One study identified the multidrug resistance ABCB1 gene as a strong resistance marker for the CDK9 PROTAC KI-CDK9d-32. [] This suggests that cells overexpressing ABCB1, a drug efflux pump, might be less susceptible to KI-CDK9d-32 treatment. Further investigation into resistance mechanisms is crucial for optimizing CDK9 PROTAC development and patient selection in clinical settings.
Q4: What are the current limitations and future directions for CDK9 PROTAC research?
A4: While promising, CDK9 PROTACs face challenges, particularly regarding toxicity. Studies with THAL-SNS-032 revealed an inverse therapeutic index, indicating a narrow window between therapeutic doses and those causing toxicity. [] The observed toxicity was primarily attributed to off-target effects on the gastrointestinal epithelium. [] Future research should focus on developing more selective CDK9 PROTACs with improved safety profiles. Additionally, exploring targeted delivery strategies to minimize off-target effects and enhance efficacy specifically in tumor cells is crucial for clinical translation. [] Furthermore, deeper understanding of resistance mechanisms and identification of predictive biomarkers will be critical for optimizing patient selection and maximizing therapeutic benefit.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1S)-2,3-dihydro-1H-inden-1-yl] N-[(3,4-dichlorophenyl)methyl]carbamate](/img/structure/B606498.png)
![2-{4-[(N-phenylpentanamido)methyl]phenyl}benzoic acid](/img/structure/B606500.png)
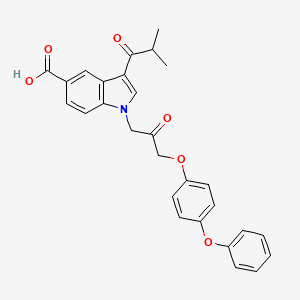

![2',7'-Dichloro-3',6'-bis(prop-2-enoxy)spiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B606503.png)
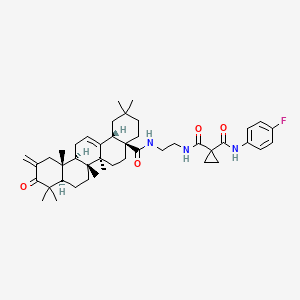
![2-[2-[2,3-dihydro-6-[[(2-propen-1-yloxy)carbonyl]oxy]-1H-xanthen-4-yl]ethenyl]-1,3,3-trimethyl-3H-indolium](/img/structure/B606505.png)
